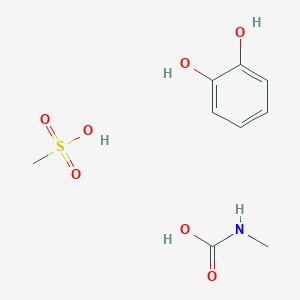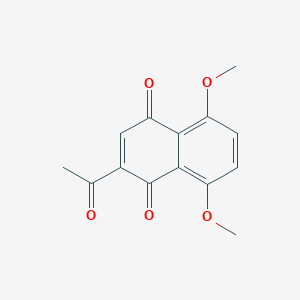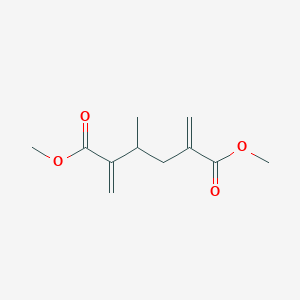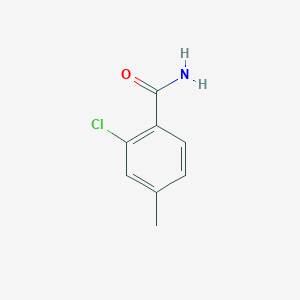
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzene ring, with two methyl groups attached to the dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction conditions often include:
Catalyst: Acidic conditions (e.g., sulfuric acid or hydrochloric acid)
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Solvents such as dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or dioxole rings.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another compound with a similar structure but different functional groups.
Dill ether: A compound with a similar dioxole ring structure.
Uniqueness
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern and the presence of two methyl groups on the dioxole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
65173-67-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C9H14O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,6-8,10H,5H2,1-2H3 |
Clave InChI |
YLHFITCPOAKNQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2CC(C=CC2O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



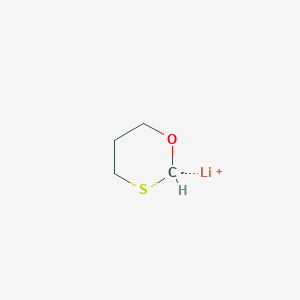
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
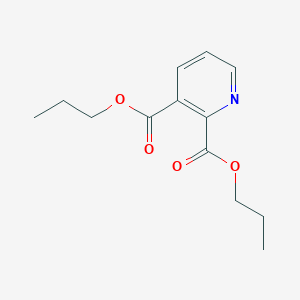
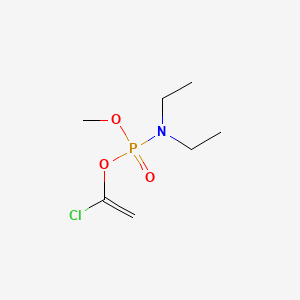
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
